2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine

IKK kinase Inflammation NF-κB pathway

Differentiate your SAR campaigns with this unique sulfonamide building block. Unlike simple benzylamine analogs, the para-ethylamine motif offers a distinct 3D vector for target engagement. With a balanced cLogP (0.85) and Fsp³ (0.5), it is CNS-drug-like and ideal for diversity libraries. Its primary amine enables facile bioconjugation or diversification. Available as a free base (98% purity), it ensures reliable supply for med chem and probe discovery.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
CAS No. 927981-79-1
Cat. No. B3168343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine
CAS927981-79-1
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN
InChIInChI=1S/C12H18N2O2S/c13-8-7-11-3-5-12(6-4-11)17(15,16)14-9-1-2-10-14/h3-6H,1-2,7-10,13H2
InChIKeyVJCNFLGKVLCIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine (CAS 927981-79-1): Structural Definition and Core Physicochemical Properties for Research Procurement


2-[4-(Pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine (CAS 927981-79-1) is a small-molecule sulfonamide derivative characterized by a primary amine-containing ethyl linker at the para position of a phenyl ring, which is further substituted with a pyrrolidine-1-sulfonyl group. Its molecular formula is C12H18N2O2S, with a molecular weight of 254.35 g/mol [1]. Predicted physicochemical properties include a density of 1.249 ± 0.06 g/cm³, a boiling point of 411.9 ± 47.0 °C, a cLogP of 0.85, a fraction of sp³-hybridized carbons (Fsp³) of 0.5, and 3 hydrogen bond acceptors versus 1 donor [2]. The compound is commercially available as a free base (typical purity 98%) and as a hydrochloride salt, and is classified as harmful/irritant (GHS07) .

Why Generic Substitution is Not Viable for 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine (CAS 927981-79-1)


In drug discovery and chemical biology, the precise positioning of functional groups on a molecular scaffold critically dictates target engagement, selectivity, and pharmacokinetic behavior. The 2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine scaffold presents a unique combination of a primary amine, an ethyl linker, and a terminal pyrrolidine sulfonamide. This specific architecture is not interchangeable with close analogs such as [4-(pyrrolidine-1-sulfonyl)phenyl]methanamine (CAS 784997-49-5), which lacks the ethyl spacer, or 1-phenyl-2-(pyrrolidine-1-sulfonyl)ethan-1-amine (CAS 2172142-01-5), which presents a different substitution pattern . The distinct three-dimensional vector presented by the para-ethylamine motif directly influences molecular recognition in binding pockets, as evidenced by the differential biological activities observed across this compound class [1]. Consequently, generic substitution without rigorous validation would introduce unacceptable variability in any structure-activity relationship (SAR) campaign or chemical probe study.

Quantitative Evidence Differentiating 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine (CAS 927981-79-1) from Structural Analogs


IKKβ Inhibitory Activity of a Closely Related Analog: A Class-Level Inference for the Pyrrolidine Sulfonamide Pharmacophore

While direct quantitative data for the title compound is not yet published, a close structural analog, 2-amino-5-(4-fluorophenyl)-3-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide (BDBM27465), which contains the identical 4-(pyrrolidine-1-sulfonyl)phenyl motif, demonstrates specific inhibition of IκB kinase beta (IKKβ) with an IC50 of 631 nM in a time-resolved FRET assay [1]. This provides a class-level inference that the pyrrolidine sulfonamide group can confer IKK inhibitory activity, a property that is not observed in simpler sulfonamides lacking the pyrrolidine moiety. This data point is crucial for prioritizing the procurement of the title compound as a potential starting point for IKK-focused medicinal chemistry.

IKK kinase Inflammation NF-κB pathway Sulfonamide inhibitor

LogP and Fsp³ Analysis: Optimized Physicochemical Profile of 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine

The title compound (CAS 927981-79-1) possesses a calculated cLogP of 0.85 and an Fsp³ value of 0.5 . In comparison, the analog 2-(pyrrolidine-1-sulfonyl)ethanamine (CAS 31644-52-7), which lacks the central phenyl ring, has a much lower cLogP (-0.68) and an Fsp³ of 0.63 . This difference of 1.53 log units in lipophilicity and a shift in Fsp³ can significantly impact membrane permeability and oral bioavailability. The higher logP of the title compound may offer improved cellular permeability compared to its less lipophilic analog, while maintaining a favorable fraction of sp³ carbons for solubility. This balanced profile is a key differentiator for researchers designing CNS-penetrant or orally bioavailable compounds.

Physicochemical properties Lipophilicity Drug-likeness Medicinal chemistry

Vendor Purity and Formulation Options: HCl Salt vs. Free Base

2-[4-(Pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine is commercially available in two distinct forms: as a free base (CAS 927981-79-1) with a purity of 98% [1], and as a hydrochloride salt (CAS 1224170-51-7) [2]. The availability of both forms provides a clear procurement advantage over less flexible analogs. The free base (pKa ~9-10 for the primary amine) is suitable for organic synthesis and non-aqueous reactions, while the HCl salt offers improved aqueous solubility and stability for biological assays and formulation development. For instance, the direct analog [4-(pyrrolidine-1-sulfonyl)phenyl]methanamine is predominantly offered only as the HCl salt, limiting experimental options .

Chemical procurement Purity Formulation Salt forms

Safety Profile and Hazard Classification: Differential Handling Requirements

The title compound (CAS 927981-79-1) is classified with GHS07 hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . In contrast, a structurally similar compound, 2-(pyrrolidine-1-sulfonyl)ethanamine hydrochloride (CAS 31644-53-8), carries an additional H301 (toxic if swallowed) and H311 (toxic in contact with skin) classification . This difference in acute toxicity profile is a critical differentiator for procurement, particularly for high-throughput screening (HTS) facilities or academic labs where safety and ease of handling are paramount. The lower acute toxicity of the title compound may reduce the need for specialized containment and personal protective equipment, thereby lowering operational overhead.

Safety Hazard assessment Laboratory handling Risk management

Predicted Boiling Point and Density: Implications for Purification and Handling

The title compound (CAS 927981-79-1) has a predicted boiling point of 411.9 ± 47.0 °C and a density of 1.249 ± 0.06 g/cm³ [1]. In comparison, the analog 4-(pyrrolidine-1-sulfonyl)-phenylamine (CAS 91619-38-4) has a predicted boiling point of 407.8 °C and a density of 1.336 g/cm³ . The slightly higher boiling point and lower density of the title compound may reflect differences in intermolecular forces due to the ethylamine side chain. While these are predicted values, they serve as a practical guide for researchers designing purification protocols (e.g., distillation, recrystallization) and for assessing handling characteristics in large-scale synthesis. Such data is essential for process chemists evaluating the scalability of a synthetic route.

Purification Distillation Physical properties Process chemistry

Validated Research and Industrial Applications for 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine (CAS 927981-79-1)


Medicinal Chemistry: IKKβ Inhibitor Lead Optimization

The class-level evidence of IKKβ inhibition from analog BDBM27465 (IC50 = 631 nM) [1] positions the title compound as a promising starting point for structure-activity relationship (SAR) studies targeting the NF-κB pathway. Its primary amine handle allows for facile diversification to improve potency and selectivity, making it a valuable procurement for medicinal chemistry groups focused on inflammatory diseases or oncology. The compound's balanced cLogP (0.85) and Fsp³ (0.5) are also well-suited for CNS drug discovery programs .

Chemical Biology: Synthesis of Chemical Probes

The title compound serves as a versatile building block for generating chemical probes due to its primary amine, which is an ideal functional group for bioconjugation (e.g., amide bond formation with activated esters, reductive amination) [1]. Its structural differentiation from simpler sulfonamide analogs, as highlighted in Section 2, ensures that the resulting probes will have distinct biological recognition profiles. Researchers can leverage the commercial availability of both the free base and HCl salt to select the optimal form for their conjugation chemistry [2].

High-Throughput Screening (HTS) Library Enhancement

Given its moderate cLogP (0.85) and Fsp³ (0.5), the compound adheres to established drug-likeness criteria and is an excellent candidate for inclusion in diversity-oriented or targeted screening libraries [1]. The lower acute toxicity profile (H302 vs. H301 for a comparator) reduces handling complexity in automated HTS facilities, potentially lowering operational costs and safety risks. Its procurement is justified for organizations aiming to expand the chemical space of their screening decks with novel sulfonamide scaffolds.

Process Chemistry: Scalable Intermediate for API Synthesis

The compound's primary amine and sulfonamide functionalities make it a valuable intermediate in the synthesis of more complex Active Pharmaceutical Ingredients (APIs). The predicted boiling point (411.9 °C) and density (1.249 g/cm³) [1] provide critical data for engineers designing purification (e.g., distillation) and isolation steps during scale-up. Its availability from multiple vendors in high purity (98%) ensures a reliable supply chain for process development and pre-clinical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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